molecular formula C12H23AlO5 B1143772 ALUMINUM DI(ISOPROPOXIDE)ACETOACETIC ESTER CHELATE CAS No. 14782-75-3

ALUMINUM DI(ISOPROPOXIDE)ACETOACETIC ESTER CHELATE

Cat. No.: B1143772
CAS No.: 14782-75-3
M. Wt: 274.29
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Description

Aluminum di(isopropoxide)acetoacetic ester chelate: is an organometallic compound with the molecular formula C12H23AlO5 . It is known for its applications in various industrial processes, particularly in the field of coatings and resins. The compound is characterized by its ability to act as a crosslinking agent, enhancing the properties of materials such as epoxy, alkyd, and polyester resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum di(isopropoxide)acetoacetic ester chelate typically involves the reaction of isopropyl alcohol with ethyl acetylpyruvate. This reaction requires careful control of conditions to ensure safety and efficiency. The process is sensitive to moisture, and thus, it is often conducted under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity raw materials such as aluminum, ethyl acetate, and isopropyl alcohol. The reaction is carried out in a controlled environment to maintain the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Aluminum di(isopropoxide)acetoacetic ester chelate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.

    Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and oxygen.

    Substitution Reagents: Various organic acids and alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions include aluminum oxide and substituted aluminum complexes .

Scientific Research Applications

Chemistry: In chemistry, aluminum di(isopropoxide)acetoacetic ester chelate is used as a catalyst in various organic synthesis reactions. It is also employed in the preparation of advanced materials with enhanced properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug delivery systems and biomedical coatings .

Industry: The compound is widely used in the paint industry to improve drying times, luster, and hardness of coatings. It also finds applications in the production of gel inks and as a crosslinking agent in resins .

Comparison with Similar Compounds

  • Diisopropyl aluminum ethyl acetoacetate
  • Ethyl acetoacetate aluminum diisopropylate
  • (Ethyl 3-oxobutyrato-O1’,O3)bis(propan-2-olato)aluminium

Uniqueness: Aluminum di(isopropoxide)acetoacetic ester chelate stands out due to its specific combination of isopropoxide and acetoacetic ester groups, which provide unique crosslinking capabilities and enhance the performance of coatings and resins. Its ability to improve drying times and mechanical properties makes it a valuable compound in industrial applications .

Properties

IUPAC Name

ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQXUGFEQSCYIA-OAWHIZORSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23AlO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

14782-75-3
Record name Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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